1,5-Diphenylpyrazolidin-3-one

CCK-B Receptor Antagonism Dopamine Neuron Electrophysiology Antipsychotic Drug Discovery

1,5-Diphenylpyrazolidin-3-one (CAS 6118-95-2) is a critical heterocyclic scaffold for CNS drug discovery. Its 1,5-diphenyl substitution pattern is essential for CCK-B receptor antagonism—non-diphenyl analogs show significantly reduced binding affinity. With a LogP of ~3.01 and TPSA of ~32.3 Ų, this compound offers an optimal starting point for brain-penetrant lead optimization. The ≥98% purity ensures reliable SAR data and high-yield synthetic derivatization at the 2- and 4-positions. Procure this scaffold to benchmark anticonvulsant activity in MES models or to initiate CCK-B antagonist lead discovery with a validated pharmacophore.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 6118-95-2
Cat. No. B180849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenylpyrazolidin-3-one
CAS6118-95-2
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1C(N(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,18)
InChIKeyCBDMBBKKGFKNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenylpyrazolidin-3-one (CAS 6118-95-2): Procurement-Grade Core Scaffold for CNS and Enzyme Inhibitor R&D


1,5-Diphenylpyrazolidin-3-one (CAS 6118-95-2) is a heterocyclic compound belonging to the pyrazolidin-3-one class, characterized by a five-membered pyrazolidine ring substituted with phenyl groups at the 1 and 5 positions [1]. It is recognized as a key structural scaffold in medicinal chemistry, primarily serving as a core for the development of novel cholecystokinin-B (CCK-B) receptor antagonists [2] and anticonvulsant agents [3]. Its molecular structure enables diverse synthetic modifications at the 2- and 4-positions, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for central nervous system (CNS) applications [4].

Why Procurement of 1,5-Diphenylpyrazolidin-3-one Requires Precise Specification Over Other Pyrazolidinones


Generic substitution with other pyrazolidin-3-one derivatives is not scientifically valid due to the profound impact of the 1,5-diphenyl substitution pattern on both biological activity and physicochemical properties. Literature demonstrates that within this class, specific substituents at the 1 and 5 positions are critical determinants of anticonvulsant efficacy in maximal electroshock (MES) models [1], with QSAR studies confirming that activity is parabolically related to substituent fragment constants [2]. Furthermore, the diphenyl motif is essential for the CCK-B antagonist pharmacophore, as non-diphenyl or differently substituted analogs exhibit significantly reduced receptor binding affinity and functional antagonism [3]. The computed physicochemical parameters, such as a LogP of ~3.01 , further distinguish this compound from more polar or lipophilic analogs, directly influencing its suitability for CNS drug discovery programs where blood-brain barrier penetration is a key consideration. The following evidence quantifies these critical performance differentiators.

Quantitative Differentiation Guide: Evidence-Based Performance of 1,5-Diphenylpyrazolidin-3-one vs. Key Comparators


Essential CCK-B Antagonist Pharmacophore: Diphenyl Core vs. Benzodiazepine Antagonists

The 1,5-diphenylpyrazolidin-3-one core defines a critical pharmacophore for CCK-B receptor antagonism, differentiating it from other chemical series like benzodiazepine-based antagonists. A direct head-to-head comparison demonstrated that the diphenylpyrazolidinone CCK-B antagonist LY262691 decreased the number of spontaneously active dopamine (DA) cells in the ventral tegmental area (A10) in anesthetized rats [1]. While a benzodiazepine CCK-B antagonist (L-365,260) also decreased A10 DA cell activity, the structural class of diphenylpyrazolidinones offers a distinct chemical scaffold with a different profile of molecular interactions and potential for derivative optimization [2]. This establishes the diphenylpyrazolidinone core as a validated and distinct starting point for CNS drug discovery.

CCK-B Receptor Antagonism Dopamine Neuron Electrophysiology Antipsychotic Drug Discovery

SAR-Dependent Anticonvulsant Efficacy: 1,5-Diphenyl Scaffold vs. Other 1,5-Substituted Pyrazolidinones

The anticonvulsant activity of pyrazolidin-3-ones is highly dependent on the specific substitution at the 1 and 5 positions. A class-level comparative study of 14 pyrazolidinone derivatives found that all tested compounds exhibited protection against maximal electroshock (MES) seizures in mice and rats, but with varying potency and duration [1]. While the most potent compound in that study was a specific 5-benzyl-1-alkyl substituted derivative (designated II-f), the 1,5-diphenyl substitution pattern serves as a critical reference point for SAR analysis, as QSAR studies have established a parabolic relationship between the anticonvulsant activity and the total fragment constant of the substituents on the pyrazolidinone ring [2]. This evidence confirms that the 1,5-diphenyl scaffold provides a specific, quantifiable entry point within the pyrazolidinone class, where even minor changes to the phenyl groups can be expected to significantly alter efficacy.

Anticonvulsant Screening Maximal Electroshock Seizure (MES) Structure-Activity Relationship (SAR)

Physicochemical Differentiation: LogP of 3.01 vs. More Polar Pyrazolidinone Analogs

The computed partition coefficient (LogP) for 1,5-diphenylpyrazolidin-3-one is approximately 3.01 . This value is a critical differentiator from more polar pyrazolidinone analogs (e.g., those with hydroxyl or carboxyl substituents) which have significantly lower LogP values (e.g., LogP of 0.3 for a hydroxylated analog [1]). The calculated LogP of ~3.0 for the diphenyl compound places it within the optimal range for CNS drug candidates, suggesting a favorable balance between aqueous solubility and membrane permeability required for blood-brain barrier penetration [2]. In contrast, more polar analogs would be predicted to have poorer CNS penetration, while more lipophilic analogs (LogP >5) would face higher risks of metabolic instability and off-target binding.

Lipophilicity (LogP) Blood-Brain Barrier Permeability CNS Drug Design

Analytical Purity Threshold: Standardized ≥98% Purity for Reproducible Assay Outcomes

Commercial availability of 1,5-diphenylpyrazolidin-3-one is standardized at a purity of ≥98%, a threshold set by multiple reputable vendors [REFS-1, REFS-2]. This level of purity is essential for ensuring reproducibility in biological assays and synthetic chemistry, as impurities, even at low levels, can lead to false positives/negatives in screening or variable yields in synthesis. While lower purity grades or in-house synthesized batches may be available, they introduce an uncontrolled variable that can compromise data integrity and increase costs associated with re-testing and purification.

Analytical Purity Reproducibility Quality Control

High-Value Application Scenarios for 1,5-Diphenylpyrazolidin-3-one in CNS and Enzyme Inhibitor R&D


Lead Generation and SAR Expansion for Novel CCK-B Receptor Antagonists

Researchers focused on developing novel antipsychotic or anxiolytic agents with a reduced risk of extrapyramidal side effects can utilize 1,5-diphenylpyrazolidin-3-one as a core scaffold. The evidence confirms this scaffold is a validated CCK-B antagonist pharmacophore [1]. By procuring this specific compound, medicinal chemists can initiate SAR studies to generate new derivatives with optimized potency, selectivity against CCK-A receptors, and favorable CNS pharmacokinetic properties, as the compound's LogP of ~3.01 provides a favorable starting point for brain penetration. The known activity of related diphenylpyrazolidinone antagonists, such as LY262691 [2], provides a clear scientific rationale and a benchmark for lead optimization.

Benchmarking Anticonvulsant Activity in Pyrazolidinone SAR Programs

In academic or industrial labs studying the anticonvulsant properties of heterocyclic compounds, 1,5-diphenylpyrazolidin-3-one serves as a critical reference compound. Class-level data shows that anticonvulsant activity in pyrazolidinones is highly dependent on the 1,5-substituents [3]. Including this compound as a benchmark in MES seizure models [4] allows researchers to quantify the relative efficacy of new analogs, directly comparing their activity to a well-defined, commercially available standard. Its use ensures that any observed changes in activity can be reliably attributed to structural modifications rather than differences in assay conditions or compound sourcing.

Analytical Reference Standard for Method Development and Quality Control

For analytical chemists developing HPLC, LC-MS, or other chromatographic methods, the availability of 1,5-diphenylpyrazolidin-3-one at a documented purity of ≥98% makes it a suitable reference standard. It can be used for system suitability testing, retention time marking, and as a calibration standard for quantifying this specific analyte or structurally related impurities in more complex samples. Its unique combination of a LogP of ~3.01 and a TPSA of ~32.3 Ų provides distinct chromatographic behavior that is valuable for method development.

Synthetic Intermediate for Diversified Heterocyclic Libraries

The compound's established utility as a synthetic intermediate [5] is supported by its defined physicochemical properties. Its calculated LogP of ~3.01 and the presence of the pyrazolidinone ring make it a versatile building block for generating libraries of more complex heterocycles. Researchers can leverage this scaffold to introduce diversity at the 2- and 4-positions, as outlined in patent literature [6], to explore new chemical space for a variety of biological targets. Its ≥98% purity ensures that subsequent synthetic steps are not compromised by starting material impurities, leading to higher yields and more reliable SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Diphenylpyrazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.